3-(3-Fluoropiperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-fluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-7-2-1-4-10(6-7)5-3-8(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQCJKKJSBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluoropiperidin-1-yl)propanoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound 3-(3-Fluoropiperidin-1-yl)propanoic acid features a fluorinated piperidine ring attached to a propanoic acid moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.
The biological activity of 3-(3-Fluoropiperidin-1-yl)propanoic acid is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound is known to act as a positive allosteric modulator (PAM) for M3 muscarinic receptors. This action enhances the signaling pathways associated with these receptors, which are crucial for various physiological processes including bladder control and gastrointestinal function .
- Enzyme Interaction : It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Biological Activities
Research has indicated several potential biological activities for 3-(3-Fluoropiperidin-1-yl)propanoic acid:
- Therapeutic Potential :
-
Antimicrobial Activity :
- Some studies suggest that fluorinated derivatives exhibit enhanced antimicrobial properties, although specific data on this compound is limited.
Case Studies
- M3 Receptor Modulation :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
3-Piperidin-1-ylpropanoic Acid (CAS 2942-59-8)
- Structure : Lacks the 3-fluorine substituent on the piperidine ring.
3-(4-Phenylpiperazin-1-yl)propanoic Acid (CAS 124078-87-1)
- Structure : Incorporates a phenylpiperazine group instead of fluoropiperidine.
- Properties : The phenylpiperazine moiety enhances lipophilicity (higher logP) and may target neurological receptors (e.g., serotonin or dopamine receptors) .
- Applications: Potential CNS-targeting applications, though specific activity data are unavailable.
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic Acid (Compound 13)
- Structure: Features a trifluoromethylphenyl group and an oxo modification on the propanoic acid.
- Synthesis: Prepared via coupling of 4-(2-(trifluoromethyl)phenyl)piperidine with methyl 3-chloro-3-oxopropanoate .
- Applications: Investigated as a retinol-binding protein 4 (RBP4) antagonist, highlighting the role of fluorine in enhancing target affinity .
3-(3,5-Dimethylpiperidin-1-yl)propanoic Acid (CAS 933745-12-1)
- Structure : Contains methyl groups at the 3- and 5-positions of the piperidine ring.
- Hazard : Classified as an irritant (Xi), similar to other piperidine derivatives .
3-(Methylthio)propanoic Acid Esters (Pineapple Aroma Compounds)
- Structure : Thioester derivatives (e.g., methyl and ethyl esters) with sulfur-containing substituents.
- Properties : Low odor thresholds (e.g., 7 µg·kg⁻¹ for ethyl ester) contribute to pineapple aroma .
- Applications: Used in flavoring industries; fluorinated analogs like 3-(3-fluoropiperidin-1-yl)propanoic acid are unlikely to exhibit similar volatile properties due to ionic character .
Antimicrobial Activity
- Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3): Exhibit selective activity against E. coli and S. Fluorination in 3-(3-fluoropiperidin-1-yl)propanoic acid may enhance penetration through bacterial membranes due to increased lipophilicity .
Analgesic Activity
- Amide Derivatives of Pyridazinylpropanoic Acids: Show equipotent activity to aspirin in writhing tests. Fluoropiperidine analogs could improve bioavailability or receptor binding kinetics .
Enzyme Inhibition
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Irritant properties suggest reactive electrophilic character. Fluorinated analogs may exhibit lower reactivity due to C-F bond stability .
Physicochemical Properties
| Compound | Key Substituents | logP (Predicted) | pKa (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| 3-(3-Fluoropiperidin-1-yl)propanoic acid | 3-Fluoropiperidine | ~1.2 | ~3.8 | Moderate |
| 3-Piperidin-1-ylpropanoic acid | Piperidine | ~0.8 | ~4.2 | High |
| 3-(4-Phenylpiperazin-1-yl)propanoic acid | Phenylpiperazine | ~2.5 | ~4.0 | Low |
| 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid | 3,5-Dimethylpiperidine | ~1.8 | ~4.1 | Low |
Notes:
- Fluorine's electronegativity lowers the pKa of the propanoic acid group, enhancing ionization at physiological pH.
- Methyl and phenyl groups increase logP, reducing aqueous solubility.
Preparation Methods
General Synthetic Strategy
- Starting Material: 3-Fluoropiperidine, which can be prepared or procured as a fluorinated heterocyclic amine.
- Key Reaction: N-alkylation or acylation with a suitable propanoic acid derivative or its activated form (e.g., acid chloride, ester).
- Typical Conditions: The reaction may be catalyzed by bases or acids depending on the nature of the electrophilic partner, often conducted under inert atmosphere to prevent side reactions.
- Purification: Recrystallization or chromatographic techniques are employed to isolate the pure product.
Detailed Preparation Methods
Nucleophilic Substitution Route
One common approach involves the nucleophilic substitution of 3-fluoropiperidine with a halo-propanoic acid derivative:
- Step 1: Preparation of 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid).
- Step 2: Reaction of 3-fluoropiperidine with the halo-propanoic acid under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
- Step 3: Workup and purification by recrystallization.
This method allows direct attachment of the propanoic acid side chain to the nitrogen of the fluoropiperidine ring.
Amidation and Hydrolysis Route
Another approach involves:
- Step 1: Formation of an amide intermediate by reacting 3-fluoropiperidine with a protected or activated propanoic acid derivative (such as methyl or ethyl propanoate).
- Step 2: Hydrolysis of the ester group under acidic or basic conditions to yield the free carboxylic acid.
This two-step method provides flexibility in protecting groups and reaction conditions.
Research Findings and Optimization
Effect of Fluorine Position and Substitution
Research shows that fluorine substitution at the 3-position of piperidine affects the basicity and conformation of the molecule, which in turn influences the reaction kinetics and product stability. The axial or equatorial position of fluorine can modulate pKa values, affecting the nucleophilicity of the nitrogen and thus the efficiency of alkylation reactions.
Catalysts and Reagents
- Bases: Potassium carbonate and sodium hydride are common bases used to deprotonate the piperidine nitrogen.
- Solvents: Polar aprotic solvents such as DMF or tetrahydrofuran (THF) are preferred for nucleophilic substitution reactions.
- Activation of Propanoic Acid: Conversion to acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride improves reactivity.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Fluoropiperidine, 3-halopropanoic acid, K₂CO₃, DMF | Direct, straightforward | Requires halo-propanoic acid | 60-85 |
| Amidation + Hydrolysis | 3-Fluoropiperidine, methyl propanoate, acid/base hydrolysis | Flexible, mild conditions | Two-step process, longer reaction time | 55-75 |
| Acid Chloride Route | 3-Fluoropiperidine, propanoyl chloride, base | High reactivity, faster reaction | Acid chlorides are moisture sensitive | 70-90 |
Purification Techniques
- Recrystallization: Commonly used solvents include ethanol, methanol, or ethyl acetate.
- Chromatography: Silica gel column chromatography with solvent systems such as ethyl acetate/hexane mixtures is employed for higher purity.
- Drying: Vacuum drying under inert atmosphere ensures removal of solvents and moisture.
Summary of Key Research Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
